1-Methylguanosine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

300.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |

InChI |

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6?,7+,10-/m1/s1/i1D3 |

InChI Key |

UTAIYTHAJQNQDW-MKKTUXCSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is 1-Methylguanosine-d3 and its chemical structure?

An In-depth Technical Guide to 1-Methylguanosine-d3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is the deuterium-labeled form of 1-methylguanosine (B33566) (m1G), a naturally occurring modified nucleoside found in transfer RNA (tRNA).[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the precise quantification of its unlabeled counterpart, 1-methylguanosine, in biological samples using mass spectrometry.[1][2] 1-methylguanosine itself is a molecule of significant biological interest; it is a product of RNA degradation and has been identified as a potential tumor marker.[1][3][4] Its presence in tRNA is critical for maintaining translational fidelity by preventing frameshift errors during protein synthesis.[5] This guide provides a comprehensive overview of this compound, including its chemical structure, the biological role of its parent compound, and its application in quantitative analytical workflows.

Chemical Structure and Properties

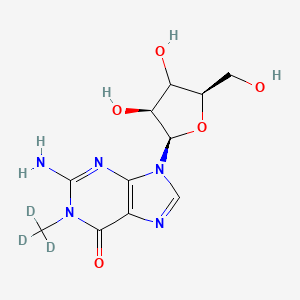

This compound is structurally identical to 1-methylguanosine, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methyl group attached to the nitrogen at position 1 (N1) of the guanine (B1146940) base.[1] This substitution results in a predictable mass shift, which is the basis for its use as an internal standard in mass spectrometry. The parent molecule, 1-methylguanosine, is derived from guanosine (B1672433) by the addition of a methyl group, which results in a fixed positive charge on the purine (B94841) ring.[5]

Chemical Structure of this compound

Caption: Chemical structure highlighting the deuterated methyl group.

Physicochemical Properties

The key physicochemical properties of 1-methylguanosine and its deuterated analog are summarized below. The molecular weight is slightly higher for the deuterated version due to the greater mass of deuterium compared to hydrogen.

| Property | 1-Methylguanosine | This compound | Data Source |

| Chemical Formula | C₁₁H₁₅N₅O₅ | C₁₁H₁₂D₃N₅O₅ | [2][6] |

| Average Molecular Weight | 297.27 g/mol | ~300.3 g/mol | [2][6] |

| Monoisotopic Mass | 297.1073 Da | ~300.1261 Da | [7][8] |

| Synonyms | N1-Methylguanosine, m1G | Nthis compound | [1][5] |

| CAS Number | 2140-65-0 | Not specified | [6] |

| Physical Description | Solid | Solid | [2][7] |

Biological Context of 1-Methylguanosine

Understanding the biological role of the parent compound, 1-methylguanosine (m1G), is crucial for appreciating the applications of its deuterated analog.

Biosynthesis and Function in tRNA

1-methylguanosine is a post-transcriptional modification found in various types of RNA, most notably in transfer RNA (tRNA).[9]

-

Biosynthesis: The methylation of guanosine at the N1 position is catalyzed by a class of enzymes known as tRNA methyltransferases. In bacteria, this enzyme is TrmD, while in archaea and eukaryotes, the orthologous enzyme is Trm5.[5] These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[5]

Caption: Biosynthesis pathway of 1-methylguanosine (m1G).

-

Function: The most studied role of m1G is at position 37 of tRNA, immediately adjacent to the 3' end of the anticodon.[5][10] The presence of the bulky, positively charged m1G modification is critical for stabilizing the codon-anticodon interaction within the ribosome. This stabilization helps to maintain the correct reading frame during protein synthesis, thereby preventing frameshift errors.[5][9] Loss of this modification can lead to a significant reduction in protein output and decreased cell viability.[5]

Association with Disease

As a product of RNA turnover, modified nucleosides like 1-methylguanosine are excreted in urine. Elevated levels of urinary 1-methylguanosine have been investigated as a potential non-invasive biomarker for certain types of cancer.[1][3][4] This makes the accurate quantification of m1G in biological fluids a key area of clinical research.

Application of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for quantitative analysis of 1-methylguanosine by liquid chromatography-mass spectrometry (LC-MS).[1][2] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass.[1][11]

Principle of Stable Isotope Dilution

The use of this compound relies on the principle of stable isotope dilution. A known quantity of the deuterated standard is spiked into a biological sample (e.g., urine, plasma, or digested RNA) before any sample processing steps. Because the labeled standard and the endogenous analyte behave almost identically during extraction, purification, and chromatography, any sample loss will affect both compounds equally.

In the mass spectrometer, the instrument can differentiate between the analyte (m1G) and the internal standard (m1G-d3) based on their different mass-to-charge ratios (m/z). The concentration of the endogenous m1G is then calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method corrects for variability in sample preparation and matrix effects, leading to high precision and accuracy.

Experimental Protocols

While specific protocols must be optimized for the matrix and instrumentation used, the following provides a generalized workflow for the quantification of 1-methylguanosine in a biological sample using this compound as an internal standard. This protocol is based on common methodologies for nucleoside analysis by LC-MS/MS.[8][12][13]

Sample Preparation and Extraction

-

Sample Collection: Collect biological samples (e.g., urine, cell culture media).

-

Spiking Internal Standard: Add a known concentration of this compound to each sample, standard, and quality control (QC).

-

Protein Precipitation/Extraction (if necessary): For samples like plasma, add a solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Centrifuge to pellet the precipitate.

-

Supernatant Transfer: Transfer the supernatant containing the nucleosides to a new tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[8][13] An example is an XSelect HSS T3 column.[12]

-

Mobile Phase A: 0.1% formic acid in water.[12]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For 1-methylguanosine, a common transition is the precursor ion [M+H]+ to the product ion corresponding to the 1-methylguanine (B1207432) base (e.g., m/z 298.1 → 166.1).[8] For this compound, the transition would be m/z 301.1 → 169.1.

-

Data Analysis Workflow

The overall workflow from sample to result is a multi-step process that relies on the internal standard for accurate quantification.

Caption: LC-MS quantification workflow using an internal standard.

Conclusion

This compound is a critical analytical reagent for researchers in biochemistry, drug development, and clinical diagnostics. Its utility as an internal standard enables the highly accurate and precise quantification of 1-methylguanosine, a modified nucleoside with important roles in RNA function and potential as a disease biomarker. The methodologies described in this guide provide a framework for its application in robust analytical workflows, facilitating further research into the epitranscriptome and its connection to human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Showing Compound 1-Methylguanosine (FDB022690) - FooDB [foodb.ca]

- 5. N1-Methylguanosine - Wikipedia [en.wikipedia.org]

- 6. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]

- 7. 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. Review on the synthesis and function of 1-methylguanosine on transfer RNAs [swxzz.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-methylguanosine (m1G) in tRNA and mRNA Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methylguanosine (B33566) (m1G) is a post-transcriptional modification crucial for the proper functioning of the cellular translation machinery. While its role in transfer RNA (tRNA) has been extensively studied, recent discoveries have unveiled its presence and functional implications in messenger RNA (mRNA) as well. This technical guide provides a comprehensive overview of the biosynthesis, location, and functional significance of m1G in both tRNA and mRNA. It details the profound impact of this modification on translational fidelity, efficiency, and its emerging role in cellular signaling and disease. This document synthesizes current knowledge, presents quantitative data, outlines detailed experimental protocols for the study of m1G, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The m1G Modification: A Key Player in Translation

1-methylguanosine (m1G) is a modified purine (B94841) nucleoside where a methyl group is added to the N1 position of a guanine (B1146940) base. This modification imparts a positive charge to the guanine ring, influencing its base-pairing properties and the local RNA structure.

The m1G Methyltransferase Enzymes

The formation of m1G is catalyzed by a specific class of enzymes known as tRNA methyltransferases (Trms). The primary enzymes responsible for m1G synthesis utilize S-adenosyl methionine (SAM) as the methyl donor.

-

In Bacteria: The TrmD enzyme is responsible for the formation of m1G at position 37 (m1G37) of tRNA. TrmD is essential for the viability of many bacteria, making it a potential target for novel antibiotics.

-

In Archaea and Eukaryotes: The orthologous enzyme is Trm5. Despite catalyzing the same reaction, Trm5 enzymes have distinct structural and mechanistic features compared to the bacterial TrmD. In eukaryotes, the TRMT10 family of enzymes, specifically TRMT10A, is responsible for the m1G modification at position 9 (m1G9) in cytosolic and mitochondrial tRNAs.

The Role of m1G in tRNA Function

The presence of m1G at two primary locations in tRNA, position 37 (adjacent to the anticodon) and position 9 (in the D-arm), is critical for tRNA stability and function.

m1G37: The Guardian of the Reading Frame

The most extensively studied role of m1G is at position 37 of tRNAs that read codons beginning with cytosine (C), with the exception of those reading CAN codons. This modification is paramount for maintaining translational fidelity.

Key Functions of m1G37:

-

Prevention of Frameshift Errors: The positive charge and steric bulk of m1G37 are crucial for preventing +1 frameshift errors during protein synthesis, particularly at codons prone to such errors. It achieves this by stabilizing the codon-anticodon interaction and ensuring the correct alignment of the tRNA within the ribosome.[1] The absence of m1G37 can lead to a significant increase in frameshifting, with studies showing a nearly 10-fold increase at CCC-C motifs.[2][3]

-

Ensuring Translational Accuracy: By preventing frameshifting, m1G37 ensures the synthesis of correct, full-length proteins. The loss of this modification can lead to the production of truncated and non-functional proteins, resulting in reduced cell viability.[4]

-

Codon-Specific Translation: The presence of m1G37 influences the decoding of specific codons, particularly proline (CCN) codons.[2] Deficiency in m1G37 can lead to ribosome stalling at these codons.

m1G9: A Contributor to tRNA Structure

The m1G modification is also found at position 9 in the D-loop of many cytosolic and mitochondrial tRNAs. This modification contributes to the proper folding and structural stability of the tRNA molecule.

The Emerging Role of m1G in mRNA Function

Recent studies have identified the presence of m1G in messenger RNA (mRNA) in Saccharomyces cerevisiae, expanding the known landscape of the epitranscriptome. The enzymes responsible for tRNA m1G modification, such as Trm10 and Trm1, are also implicated in the deposition of m1G in mRNA.

Functional Implications of m1G in mRNA:

-

Modulation of Translation Elongation: The presence of m1G within an mRNA codon has been shown to slow down the rate of amino acid addition by the ribosome. This suggests a novel mechanism for regulating the speed of translation and potentially influencing protein folding.

-

Codon-Position Dependent Effects: The impact of m1G on translation elongation appears to be dependent on its position within the codon, highlighting the complexity of its regulatory role.

Quantitative Data on m1G Function

The following tables summarize the quantitative effects of m1G modification on tRNA and mRNA function.

| Parameter | Organism/System | Fold Change in +1 Frameshifting (in the absence of m1G37) | Codon Context | Reference |

| Frameshift Efficiency | E. coli | ~10-fold increase | CCC-C | |

| Frameshift Efficiency | S. typhimurium | Increased frequency | Successive C's | |

| Frameshift Efficiency | E. coli | 8.2% (with m1G37) vs 20.8% (without m1G37) | CCC-C |

Table 1: Quantitative Impact of m1G37 on Translational Frameshifting in tRNA.

| Parameter | Organism/System | Effect of m1G presence | Reference |

| Ribosome Occupancy | E. coli | Increased ribosome density at Proline (CCN) and Arginine (CGG) codons in m1G37 deficient strains | |

| Aminoacylation | E. coli | Reduced aminoacylation of tRNAPro and tRNAArg(CCG) in the absence of m1G37 |

Table 2: Quantitative Effects of m1G37 Deficiency on Translation Dynamics.

| Parameter | Organism/System | Effect of m1G presence in codon | Reference |

| Translation Elongation | S. cerevisiae in vitro translation system | Slows amino acid addition by the ribosome |

Table 3: Functional Consequence of m1G in mRNA.

Experimental Protocols for the Study of m1G

This section provides detailed methodologies for key experiments used to detect and characterize the function of m1G in tRNA and mRNA.

Detection and Quantification of m1G by HPLC-Mass Spectrometry

This method allows for the sensitive and quantitative analysis of m1G in total RNA or purified tRNA/mRNA fractions.

Protocol Outline:

-

RNA Isolation and Purification: Isolate total RNA from the desired source. For tRNA-specific analysis, purify tRNA using methods such as reciprocal circulating chromatography with a 5'-amino-modified DNA oligo probe. For mRNA analysis, purify poly(A) RNA.

-

Enzymatic Hydrolysis: Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Detect and quantify the separated nucleosides using tandem mass spectrometry (MS/MS). Identification of m1G is based on its specific mass-to-charge ratio and fragmentation pattern. Quantification is achieved by comparing the peak area of m1G to that of unmodified guanosine (B1672433) or an internal standard.

Mapping m1G Sites by Primer Extension Analysis

Primer extension can be used to identify the specific location of m1G within an RNA molecule, as the modification can cause a reverse transcriptase to pause or stop.

Protocol Outline:

-

Primer Design and Labeling: Design a DNA oligonucleotide primer complementary to a region downstream of the suspected m1G site. Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.

-

Hybridization: Anneal the labeled primer to the target RNA.

-

Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The presence of m1G will cause the enzyme to terminate, generating a cDNA product of a specific length.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the bands by autoradiography or fluorescence imaging. The size of the terminated product, determined by running a sequencing ladder alongside, indicates the position of the m1G modification.

Functional Analysis of m1G using Ribosome Profiling

Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the assessment of how m1G affects translation elongation.

Protocol Outline:

-

Cell Lysis and Ribosome Footprinting: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase I to digest mRNA regions not protected by ribosomes, generating ribosome-protected fragments (RPFs).

-

Ribosome Recovery: Isolate the monosome fraction containing the RPFs by sucrose (B13894) gradient centrifugation.

-

RPF Extraction and Library Preparation: Extract the RPFs and prepare a sequencing library. This involves ligating adapters to the 3' and 5' ends of the RPFs, reverse transcription, and PCR amplification.

-

Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads at specific codons can reveal ribosome pausing or altered elongation rates associated with the presence of m1G.

In Vitro Translation Assays

To directly assess the impact of m1G on translation, in vitro translation systems can be employed using synthetic mRNAs with or without the m1G modification at specific positions.

Protocol Outline:

-

Preparation of mRNA templates: Synthesize mRNA templates with and without m1G at desired codon positions using in vitro transcription with modified nucleotides.

-

In Vitro Translation Reaction: Set up an in vitro translation reaction using a cell-free extract (e.g., from E. coli or rabbit reticulocytes) or a fully reconstituted system. Add the synthetic mRNA templates to the reaction mix.

-

Analysis of Translation Products: Analyze the protein products by methods such as SDS-PAGE and autoradiography (if using radiolabeled amino acids) to assess the efficiency of translation.

-

Kinetic Analysis: To measure the rate of translation, perform time-course experiments and quantify the amount of protein synthesized at different time points.

Visualizing m1G-Related Processes

Signaling Pathway Integration of tRNA Modifications

While a direct signaling pathway initiated by m1G is not yet fully elucidated, tRNA modifications are intricately linked to cellular signaling pathways that respond to nutrient availability and stress.

Caption: Integration of tRNA modifications into cellular signaling pathways.

Experimental Workflow for m1G Detection and Functional Analysis

The following diagram illustrates a typical workflow for investigating the presence and functional consequences of m1G in RNA.

Caption: Experimental workflow for m1G detection and analysis.

Conclusion and Future Directions

The 1-methylguanosine modification is a critical regulator of protein synthesis, with well-established roles in ensuring the fidelity and efficiency of tRNA function. The recent discovery of m1G in mRNA opens up a new frontier in understanding the epitranscriptomic control of gene expression. For drug development professionals, the essential nature of m1G methyltransferases in bacteria presents attractive targets for novel antimicrobial agents. Furthermore, the links between tRNA modifications and human diseases, including neurological disorders and cancer, underscore the importance of further research into the enzymes that regulate m1G levels and the cellular pathways they influence. Future research will likely focus on elucidating the precise mechanisms by which m1G in mRNA modulates translation, identifying the full complement of m1G-modified mRNAs, and exploring the therapeutic potential of targeting m1G metabolism in various diseases.

References

- 1. Analysis of RNA by Primer Extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Codon-Specific Translation by m1G37 Methylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Codon-Specific Translation by m1G37 Methylation of tRNA [frontiersin.org]

- 4. N1-Methylguanosine - Wikipedia [en.wikipedia.org]

The Isotopic Distinction: A Technical Guide to 1-Methylguanosine and 1-Methylguanosine-d3 for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental differences, applications, and analytical considerations of 1-Methylguanosine and its deuterated analogue, 1-Methylguanosine-d3. This document is intended for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly in the fields of oncology, metabolic diseases, and nucleic acid research.

Core Concepts: Understanding the Isotopic Difference

1-Methylguanosine (m1G) is a post-transcriptionally modified nucleoside, a derivative of guanosine (B1672433) with a methyl group added to the nitrogen atom at the first position of the guanine (B1146940) base.[1] This modification is crucial for the proper function of transfer RNA (tRNA), where it helps to maintain translational fidelity and prevent frameshift errors during protein synthesis.[1] Due to its role in RNA metabolism, urinary levels of 1-Methylguanosine are being investigated as a potential biomarker for various cancers.[2]

This compound is a stable isotope-labeled (SIL) version of 1-Methylguanosine, where three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to its utility in modern analytical chemistry.

The core distinction lies in their application: 1-Methylguanosine is the analyte of interest, the molecule being measured in a biological sample. This compound serves as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of this compound in Quantitative Bioanalysis

In quantitative LC-MS/MS, an ideal internal standard is crucial for achieving accurate and precise results. It is added to all samples, calibrators, and quality controls at a known concentration at the beginning of the sample preparation process. Its purpose is to correct for any variability introduced during the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.

This compound is considered the "gold standard" for an internal standard when quantifying 1-Methylguanosine for the following reasons:

-

Near-Identical Physicochemical Properties: It co-elutes with the analyte in liquid chromatography, meaning they experience the same analytical conditions.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, it ionizes with very similar efficiency to the analyte.

-

Correction for Variability: Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, this variability is normalized, leading to highly reliable data.

Data Presentation: Performance of a Validated Bioanalytical Method

The use of a deuterated internal standard like this compound significantly improves the performance of a quantitative bioanalytical method. The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule, highlighting the enhanced precision and accuracy achieved.

| Validation Parameter | Typical Acceptance Criteria | Performance with Deuterated Internal Standard |

| Linearity (r²) | ≥ 0.99 | Typically > 0.995 |

| Accuracy | 85-115% (80-120% for LLOQ) | Within ±15% (±20% for LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Typically < 10% |

| Matrix Effect (CV%) | ≤ 15% | Effectively minimized due to co-elution |

| Extraction Recovery | Consistent and reproducible | Variability is corrected by the IS |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation results.

Experimental Protocols

Quantification of 1-Methylguanosine in Human Urine by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the particular instrumentation and application.

Objective: To accurately quantify the concentration of 1-Methylguanosine in human urine samples using this compound as an internal standard.

Materials:

-

1-Methylguanosine analytical standard

-

This compound internal standard

-

Human urine samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 1-Methylguanosine in methanol/water (1:1, v/v).

-

Prepare a 1 mg/mL stock solution of this compound in methanol/water (1:1, v/v).

-

From the stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution.

-

Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw urine samples at room temperature and vortex to mix.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitates.

-

To 100 µL of supernatant, add 10 µL of the this compound internal standard working solution. Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate 1-Methylguanosine from other urine components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

1-Methylguanosine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Precursor will be +3 Da compared to the analyte)

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (1-Methylguanosine / this compound) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of 1-Methylguanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Unveiling Molecular Fates: An In-depth Guide to Isotopic Labeling of Nucleosides for Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isotopic Labeling of Nucleosides.

This whitepaper provides a detailed exploration of the principles, methodologies, and applications of isotopic labeling of nucleosides, a powerful technique for elucidating biological processes at the molecular level. From fundamental concepts to advanced experimental protocols, this guide serves as an essential resource for researchers in academia and the pharmaceutical industry.

Introduction to Isotopic Labeling of Nucleosides

Isotopic labeling is a technique where an atom in a molecule, in this case, a nucleoside, is replaced by its isotope. This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but can be detected and traced due to its different mass or radioactive properties. This allows researchers to follow the journey of nucleosides and their derivatives within complex biological systems, providing invaluable insights into metabolic pathways, enzyme kinetics, nucleic acid structure, and drug mechanisms of action.[1]

The two main types of isotopes used are:

-

Stable Isotopes: Non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These are detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

-

Radioisotopes: Unstable isotopes that emit radiation, such as Tritium (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P). Their decay is detected by methods like liquid scintillation counting or autoradiography.[4][5]

The choice of isotope depends on the specific research question, the analytical technique available, and safety considerations.

Core Strategies for Isotopic Labeling

There are three primary strategies for introducing isotopic labels into nucleosides and nucleic acids: enzymatic synthesis, chemical synthesis, and metabolic labeling.

Enzymatic Synthesis

Enzymatic methods leverage the catalytic power of enzymes, such as polymerases, to incorporate isotopically labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) into RNA or DNA strands. This approach is particularly well-suited for producing uniformly labeled nucleic acids.[3][6]

-

In Vitro Transcription: This is a widely used method for synthesizing isotopically labeled RNA molecules of various lengths.[7][8] It involves a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3), the RNA polymerase itself, and a mixture of NTPs, including the desired labeled counterparts.[][10]

-

Polymerase Chain Reaction (PCR): Labeled DNA can be generated by including labeled dNTPs in a PCR reaction. This allows for the amplification of a specific DNA sequence with the isotopic label incorporated throughout the newly synthesized strands.

Chemical Synthesis

Chemical synthesis, primarily through solid-phase phosphoramidite (B1245037) chemistry, offers precise control over the placement of isotopic labels.[3][6] This site-specific labeling is invaluable for detailed structural and functional studies of nucleic acids and their interactions with other molecules.[3][6][11] The synthesis occurs in a stepwise manner on a solid support, with each cycle adding a new, protected, and potentially labeled phosphoramidite building block to the growing oligonucleotide chain.[2][6][12][13]

Metabolic Labeling

In this in vivo approach, cells or organisms are cultured in a medium where a standard nutrient (like glucose or an amino acid) is replaced with its isotopically labeled version.[14] The cells then metabolically incorporate these isotopes into the building blocks of macromolecules, including nucleosides.[15] This strategy is highly effective for achieving uniform labeling of all cellular nucleic acids and is often used to produce internal standards for quantitative mass spectrometry.[14][15]

Quantitative Data in Isotopic Labeling

The ability to quantify the incorporation of isotopes and the resulting labeled molecules is a key advantage of this technique.

| Parameter | Method | Typical Values/Ranges | Reference(s) |

| Isotopic Enrichment | Metabolic Labeling (¹³C, ¹⁵N) | > 95% | [14] |

| In Vitro Transcription | Dependent on labeled NTP concentration | [16] | |

| Chemical Synthesis | > 98% for labeled phosphoramidites | [17] | |

| Detection Limits (MS) | LC-MS/MS (Triple Quadrupole) | Low femtomole range | [17] |

| Detection Limits (NMR) | ¹H-¹³C HSQC | Millimolar to high micromolar concentration | [18] |

| Kinetic Isotope Effect (KIE) | Varies by reaction and position | 1.027 - 1.068 for ¹⁸O in phosphodiester hydrolysis | [19][20] |

| RNA Yield (In Vitro) | Standard Transcription Reaction | ~4 µg from a 20 µl reaction | [16] |

| Oligonucleotide Synthesis Loading | Solid-phase on CPG support | 20-30 µmol of nucleoside per gram of resin | [12][13] |

Applications in Research and Drug Development

Isotopically labeled nucleosides are instrumental in a wide array of research applications.

Structural Biology

NMR spectroscopy of nucleic acids labeled with ¹³C, ¹⁵N, and ²H is a cornerstone for determining their three-dimensional structures and dynamics in solution.[8] Isotopic labeling helps to overcome the spectral overlap that is common in large biomolecules.[8][21]

Metabolic Tracing and Flux Analysis

By following the metabolic fate of isotopically labeled nucleosides, researchers can map out complex metabolic pathways and quantify the flux of molecules through these networks. This is crucial for understanding normal physiology and the metabolic reprogramming that occurs in diseases like cancer.

Drug Development

The development of nucleoside analogue drugs for antiviral and anticancer therapies relies heavily on isotopic labeling.[8][13][18]

-

Mechanism of Action Studies: Labeled drug analogues can be used to identify their molecular targets and elucidate how they interfere with cellular or viral processes.[22] For example, many nucleoside drugs act as chain terminators during DNA or RNA synthesis.[22]

-

Pharmacokinetics (ADME): Radiolabeled compounds are the gold standard in studies of Absorption, Distribution, Metabolism, and Excretion (ADME).[23] These studies are essential for determining the safety and efficacy of a drug candidate.

Experimental Protocols

Protocol for In Vitro Transcription of Uniformly Labeled RNA

This protocol is adapted for generating radiolabeled RNA probes but can be modified for stable isotopes by replacing the radiolabeled NTP with a stable isotope-labeled NTP and adjusting concentrations.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg/µl)

-

T7 RNA Polymerase (20 U/µl)

-

RNase Inhibitor (40 U/µl)

-

10x Transcription Buffer

-

NTP mix (10 mM each of ATP, GTP, UTP)

-

CTP (100 µM)

-

[α-³²P]CTP (10 µCi/µl)

-

DNase I (RNase-free)

-

G50 Buffer

-

Phenol/chloroform/isoamyl alcohol (25:24:1)

-

100% Ethanol (B145695)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order at room temperature:

-

4 µl 5x Transcription Buffer

-

4.6 µl Nuclease-free water

-

1 µl NTP mix

-

2.4 µl 100 µM CTP

-

5 µl [α-³²P]CTP

-

1 µl linear DNA template

-

1 µl RNase Inhibitor

-

1 µl T7 RNA Polymerase

-

-

Incubation: Incubate the reaction at 37°C for 2 hours.[24]

-

DNase Treatment: Add 2 U of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[24]

-

Purification:

-

Stop the reaction by adding 230 µl of G50 buffer and 500 µl of phenol/chloroform/isoamyl alcohol.[24]

-

Centrifuge for 5 minutes at 14,000 x g at 4°C.[24]

-

Transfer the upper aqueous phase to a new tube and add 600 µl of 100% ethanol to precipitate the RNA.[24]

-

Centrifuge for 10 minutes at 14,000 x g at 4°C.[24]

-

Air dry the pellet and resuspend in an appropriate buffer.

-

Protocol for Solid-Phase Synthesis of an Oligonucleotide

This is a generalized cycle for automated solid-phase synthesis using phosphoramidite chemistry.

Materials:

-

Controlled-pore glass (CPG) solid support with the initial nucleoside attached.

-

Phosphoramidites of the desired nucleosides (labeled or unlabeled) dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).[6]

-

Capping solution (A: acetic anhydride/THF/lutidine; B: N-methylimidazole/THF).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).[6]

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure (One Cycle):

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[6]

-

Coupling: The next phosphoramidite is activated by the activator solution and then coupled to the 5'-hydroxyl group of the support-bound nucleoside.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent them from participating in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[6]

These four steps are repeated for each subsequent nucleotide to be added. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Sample Preparation for Mass Spectrometry Analysis of Nucleosides

Materials:

-

RNA/DNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Extraction buffer (e.g., methanol:acetonitrile:water 2:2:1)[25]

-

LC-MS grade solvents

Procedure:

-

Enzymatic Digestion:

-

The nucleic acid sample is hydrolyzed to nucleoside 5'-monophosphates using nuclease P1.

-

The monophosphates are then dephosphorylated to nucleosides using alkaline phosphatase.

-

-

Extraction: For tissue or cell samples, homogenized material is extracted with an appropriate buffer.[25]

-

Cleanup and Concentration: The sample is often concentrated (e.g., by freeze-drying) and may require a cleanup step, such as solid-phase extraction, to remove interfering substances.[25][26]

-

Analysis: The prepared nucleoside mixture is then analyzed by LC-MS/MS.

Sample Preparation for NMR Spectroscopy of Labeled RNA

Materials:

-

Purified labeled RNA

-

NMR buffer (e.g., 10 mM sodium phosphate, 0.01 mM EDTA, pH 6.8)[18]

-

D₂O (99.96%)[18]

Procedure:

-

Purification: The in vitro transcribed and labeled RNA must be highly purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).[11]

-

Elution and Desalting: The RNA is eluted from the gel and desalted, for example, by dialysis or size-exclusion chromatography.[18]

-

Lyophilization and Resuspension: The purified, desalted RNA is freeze-dried and then resuspended in the desired NMR buffer, often in D₂O for experiments observing non-exchangeable protons.[18]

-

Annealing: The RNA sample is typically heated to denature any aggregates and then slowly cooled to allow for proper folding into its native conformation.

Visualizations of Key Processes

Caption: Overview of major isotopic labeling workflows.

Caption: Tracing DNA replication with labeled dNTPs.

Caption: Activation pathway of a nucleoside analogue drug.

Conclusion

Isotopic labeling of nucleosides is an indispensable tool in modern biological and pharmaceutical research. The choice of labeling strategy—enzymatic, chemical, or metabolic—is dictated by the specific experimental goals, whether it be elucidating a complex metabolic network, defining the high-resolution structure of a nucleic acid, or determining the pharmacokinetic profile of a novel therapeutic agent. As analytical technologies such as mass spectrometry and NMR spectroscopy continue to advance in sensitivity and resolution, the applications of isotopically labeled nucleosides will undoubtedly expand, shedding further light on the intricate molecular processes that underpin life.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. alfachemic.com [alfachemic.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. atdbio.com [atdbio.com]

- 13. biotage.com [biotage.com]

- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. academic.oup.com [academic.oup.com]

- 18. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. harris.chem.ufl.edu [harris.chem.ufl.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. info.gbiosciences.com [info.gbiosciences.com]

Commercial Suppliers and Availability of 1-Methylguanosine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Methylguanosine-d3, a crucial labeled internal standard for the accurate quantification of 1-Methylguanosine (m1G). 1-Methylguanosine, a modified nucleoside originating from RNA degradation, is a significant biomarker in various research fields, particularly in cancer research where its urinary levels can be indicative of disease state.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry-based methods to correct for matrix effects and variations during sample preparation and analysis.[3][4][5]

Commercial Availability and Product Specifications

Several specialized chemical suppliers offer this compound for research purposes. The products typically vary in isotopic enrichment and chemical purity, which are critical parameters for ensuring analytical accuracy. Below is a summary of commercially available this compound.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| CDN Isotopes | 1-Methyl-d3-guanosine | D-7157 | ≥98 atom % D | ≥97% | Custom synthesis available |

| MedchemExpress | This compound | HY-113136S | Not specified | Not specified | 1 mg, 5 mg |

| LGC Standards | N1-Methylguanosine-CD3 | TRC-M295152 | Not specified | Not specified | 1 mg, 25 mg |

| Cayman Chemical | Nthis compound | Not specified | Not specified | Not specified | Inquire for availability |

Quantification of 1-Methylguanosine using Isotope Dilution Mass Spectrometry

The accurate quantification of 1-Methylguanosine in biological matrices such as urine is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution method. This involves spiking the sample with a known amount of this compound, which serves as an internal standard.

Experimental Protocol: Quantification of 1-Methylguanosine in Human Urine by LC-MS/MS

This protocol is a representative method for the analysis of 1-Methylguanosine in urine.

1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine, add 10 µL of a 1 µg/mL solution of this compound in water (internal standard).

-

Add 400 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like nucleosides. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-5.1 min: Linear gradient to 95% B

-

5.1-8 min: Hold at 95% B (column re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methylguanosine: Precursor ion (m/z) 298.1 → Product ion (m/z) 166.1

-

This compound: Precursor ion (m/z) 301.1 → Product ion (m/z) 169.1

-

-

Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.

Experimental Workflow

The overall workflow for the quantitative analysis of 1-Methylguanosine is depicted in the following diagram.

Caption: Workflow for 1-Methylguanosine quantification.

Biological Role: tRNA Methylation Pathway

1-Methylguanosine is a post-transcriptional modification found in transfer RNA (tRNA), primarily at position 37 in the anticodon loop. This methylation is catalyzed by the enzyme tRNA (guanine-N1-)-methyltransferase, with Trm5 being a key homolog responsible for this function. The presence of m1G at this position is crucial for maintaining the correct reading frame during protein translation and influences cognate codon interaction.

Caption: 1-Methylguanosine tRNA modification pathway.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical diagnostics, and academic research, the pursuit of accuracy, precision, and robustness is paramount. This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of deuterated internal standards, the undisputed gold standard for quantitative analysis. By delving into the underlying theory, providing detailed experimental protocols, and presenting comparative data, this document serves as a comprehensive resource for scientists seeking to enhance the quality and reliability of their mass spectrometry-based assays.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a nearly perfect mimic for the analyte.[2] Any loss of the analyte during sample preparation steps such as extraction, evaporation, and reconstitution will be mirrored by a proportional loss of the deuterated standard. Similarly, variations in instrument performance, like injection volume and ionization efficiency in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Advantages of Deuterated Internal Standards Over Structural Analogs

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with a chemical structure similar to, but not identical to, the analyte. While they can be a viable alternative when a deuterated standard is unavailable, they often fall short in perfectly mimicking the analyte's behavior.

The key advantages of using a deuterated internal standard include:

-

Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), deuterated standards typically co-elute with the analyte. This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix.

-

Similar Ionization Efficiency: Because the chemical structure is virtually identical, the deuterated standard and the analyte will have very similar ionization efficiencies in the mass spectrometer's ion source.

-

Comparable Extraction Recovery: The near-identical physicochemical properties of the deuterated standard and the analyte ensure that they have similar recoveries during sample preparation procedures.

These advantages translate into significant improvements in the accuracy and precision of quantitative measurements, as illustrated in the following tables.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative performance of bioanalytical methods using deuterated internal standards compared to structural analog internal standards. The data consistently demonstrates the superior accuracy (trueness) and precision (reproducibility) achieved with the use of a stable isotope-labeled internal standard.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Accuracy (% Bias) | ||

| Low QC | -1.5% | -8.2% |

| Mid QC | 0.8% | -5.5% |

| High QC | 1.2% | 6.8% |

| Precision (%CV) | ||

| Intra-Assay (within-run) | < 3.1% | < 7.9% |

| Inter-Assay (between-run) | < 4.8% | < 9.5% |

Table 1: Comparative Performance of a Hypothetical Drug Assay in Human Plasma. This table illustrates a significant improvement in both accuracy (closer to 0% bias) and precision (lower %CV) when using a deuterated internal standard.

| Analyte | Internal Standard Type | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) |

| Tacrolimus | Analog IS (Ascomycin) | < 3.63% | < 5.5% | -2.65% to 1.71% |

| Tacrolimus | Deuterated IS (Tacrolimus-¹³C,D₂) | < 3.09% | < 4.8% | -0.45% to 0.63% |

Table 2: Bioanalytical Method Validation Parameters for Tacrolimus. This data further underscores the enhanced performance of a deuterated internal standard in a real-world application.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterated internal standards.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

Protein precipitation is a rapid and widely used technique for the extraction of small molecules from biological fluids.

Materials:

-

Plasma or serum samples

-

Deuterated internal standard working solution

-

Acetonitrile (ACN) or methanol (B129727) (MeOH), chilled to -20°C

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma or serum samples on ice.

-

To 100 µL of each sample, add a specific volume (e.g., 20 µL) of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN or MeOH to precipitate the proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or well.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a more selective sample preparation technique that can provide a cleaner extract compared to protein precipitation.

Materials:

-

Urine samples

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18 or mixed-mode)

-

SPE vacuum manifold

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

Procedure:

-

To 1 mL of each urine sample, add a specific volume (e.g., 50 µL) of the deuterated internal standard working solution.

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of water through the SPE cartridge.

-

Loading: Load the urine sample onto the SPE cartridge.

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following is a general LC-MS/MS method suitable for the analysis of a small molecule drug and its deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole)

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard need to be optimized.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex workflows, logical relationships, and signaling pathways. The following visualizations were created using the Graphviz DOT language to depict key concepts related to the use of deuterated internal standards.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: The logical relationship illustrating how a deuterated internal standard compensates for analytical variability.

Caption: A simplified signaling pathway for drug metabolism, showing the points of analysis for both the drug and its deuterated internal standard.

Potential Pitfalls and Considerations

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.

-

Chromatographic Isotope Effect: In some cases, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard.

-

Isotopic Crosstalk: If the mass difference between the analyte and the internal standard is small, the natural isotopic abundance of elements in the analyte (e.g., ¹³C) can contribute to the signal of the internal standard, and vice versa. A mass difference of at least 3-4 Da is generally recommended to minimize this effect.

Conclusion

The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled. This guide provides the foundational knowledge, practical protocols, and visual aids to support the successful application of deuterated internal standards in your research endeavors.

References

Biological significance of N1-methylguanosine modification in RNA

An In-depth Technical Guide on the Biological Significance of N1-methylguanosine (m1G) Modification in RNA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N1-methylguanosine (m1G) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the N1 position of a guanine (B1146940) base, resulting in a fixed positive charge. This modification is crucial for maintaining the structural integrity and function of various RNA molecules, particularly transfer RNA (tRNA), where it plays a vital role in ensuring translational fidelity. Aberrations in m1G levels have been implicated in a range of human diseases, including cancer and mitochondrial disorders, making the enzymes that regulate this modification potential therapeutic targets. This guide provides a comprehensive overview of the biological significance of m1G, the enzymatic machinery involved, its role in disease, and the methodologies used for its detection and quantification.

Introduction to N1-methylguanosine (m1G)

N1-methylguanosine (m1G) is a modified nucleoside derived from guanosine (B1672433).[1] The methylation at the N1 position of the purine (B94841) ring imparts a positive charge, which prevents it from forming standard Watson-Crick base pairs.[2][3] Instead, it can form Hoogsteen base pairs, leading to significant alterations in RNA secondary and tertiary structures.[2][3] While found in various RNA species, the most extensively studied functions of m1G are in tRNA, where it is critical for accurate protein synthesis.

Biological Functions of m1G Modification

Role in Transfer RNA (tRNA)

The m1G modification is prominently found at two key positions in tRNA:

-

Position 37 (m1G37): Located immediately 3' to the anticodon, m1G37 is essential for maintaining translational fidelity. Its positive charge and steric bulk help to stabilize the codon-anticodon interaction within the ribosome, thereby preventing +1 frameshift errors during protein synthesis. The absence of m1G37 can lead to significant translational inaccuracies, a global reduction in protein production, and decreased cell viability. This modification is found in tRNAs that read codons starting with 'C', with the exception of 'CAN' codons.

-

Position 9 (m1G9): Found in the D-arm of many cytosolic and mitochondrial tRNAs in eukaryotes, m1G9 contributes to the correct folding and stability of the tRNA's L-shaped tertiary structure. This structural stabilization is crucial for the proper function of tRNA in the ribosome.

Role in Mitochondrial RNA (mt-RNA)

m1G modifications are also present in mitochondrial tRNAs (mt-tRNAs) and are critical for mitochondrial protein synthesis and overall mitochondrial function. Dysregulation of m1G levels in mt-tRNA has been associated with mitochondrial genetic diseases. Studies have linked variations in mitochondrial m1A/G modification levels to genetic variants in the nuclear genome and have associated these variations with complex diseases, including breast cancer, psoriasis, and hypertension, suggesting a role for mitochondrial RNA modification in these conditions.

Emerging Roles in Other RNAs

While the functions of m1G in tRNA are well-established, its roles in other RNA types like messenger RNA (mRNA) are an emerging area of research. The presence of m1G in mRNA can potently disrupt A-form RNA structures, which could have significant implications for mRNA stability, splicing, and translation.

The m1G Regulatory Machinery: Writers, Erasers, and Readers

Like other epigenetic and epitranscriptomic marks, m1G is installed, removed, and interpreted by a dedicated set of proteins.

Writers (Methyltransferases)

These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the guanosine base.

-

TrmD: In bacteria, the TrmD enzyme is responsible for m1G37 formation. It is essential for the viability of many bacteria, making it an attractive target for novel antibiotics.

-

Trm5: In archaea and eukaryotes, the Trm5 family of enzymes catalyzes the m1G37 modification. Despite performing the same function, Trm5 and TrmD are structurally distinct, representing a case of analogous enzyme evolution.

-

TRMT10A: This enzyme is responsible for the m1G9 modification in eukaryotic cytosolic and mitochondrial tRNAs.

Erasers (Demethylases)

The reversibility of m1G modification is less understood compared to other modifications like m6A. However, some enzymes from the AlkB family of dioxygenases, which are known to erase other methyl modifications, have been shown to remove m1G. For example, E. coli AlkB can remove m1G, and this property has been utilized in sequencing methods.

Readers

"Reader" proteins recognize specific RNA modifications and mediate their downstream effects. While the reader proteins for m6A (e.g., YTH-domain family) are well-characterized, specific readers that bind to m1G to execute its biological functions have not yet been clearly identified, representing a key area for future investigation.

Caption: The m1G writer machinery uses SAM as a methyl donor.

m1G Modification in Human Health and Disease

The accurate regulation of m1G modification is critical for cellular homeostasis. Its dysregulation is linked to several pathological conditions.

-

Cancer: Altered RNA turnover in cancer cells leads to the excretion of modified nucleosides in urine. Elevated urinary levels of m1G have been observed in patients with various cancers, including breast, lung, and ovarian cancer, suggesting its potential as a non-invasive biomarker for disease progression. Furthermore, tRNA modifying enzymes, including those for m1G, can promote tumor growth by selectively enhancing the translation of oncogenes.

-

Mitochondrial and Neurological Disorders: Defects in mitochondrial tRNA modifications, including m1G, are linked to mitochondrial diseases. Mutations in the human TRMT10A gene, the writer for m1G9, have been associated with microcephaly and intellectual disability.

Caption: Logical flow from m1G37 writer loss to reduced cell viability.

Quantitative Analysis of m1G Modification

Quantitative data highlights the significant impact of m1G on RNA biochemistry and function.

| Parameter | Observation | Significance | Reference(s) |

| Thermodynamic Stability | m1G modification destabilizes A-RNA duplexes with a free energy change (ΔΔG) of >4.0 kcal/mol. | Disrupts local RNA structure, likely impacting protein binding and RNA processing. | |

| Mitochondrial tRNA P9 Methylation | Average methylation levels at mt-tRNA position 9 sites range from 0.3% to 12% across different sites and tissues. | Shows that m1G stoichiometry is variable and potentially tissue-specific, implying dynamic regulation. | |

| Mitochondrial RNR2 Methylation | Average methylation levels at position 2617 of mt-RNR2 (16S rRNA) are ~55%. | High stoichiometry suggests a critical structural or functional role in the mitochondrial ribosome. | |

| Translational Fidelity | Deficiency of m1G37 in Salmonella typhimurium induces frameshifting by quadruplet translocation. | Crucial for maintaining the correct reading frame during protein synthesis. |

Methodologies for m1G Detection and Analysis

A variety of techniques have been developed to detect and quantify m1G modifications, ranging from locus-specific analysis to transcriptome-wide mapping.

Locus-Specific Detection and Quantification

Primer Extension Assay

This method relies on the principle that the positively charged m1G modification can impede or block the progression of reverse transcriptase (RT) on an RNA template.

-

Principle: The presence of m1G causes the RT enzyme to pause or dissociate, resulting in a truncated cDNA product that is one nucleotide shorter than the full-length product.

-

Protocol Outline:

-

Primer Design: A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected m1G site, is designed and radiolabeled (e.g., with 32P) at its 5' end.

-

Annealing: The labeled primer is annealed to the total RNA or purified RNA sample.

-

Reverse Transcription: Reverse transcriptase and dNTPs are added to extend the primer.

-

Denaturing Gel Electrophoresis: The cDNA products are resolved on a high-resolution denaturing polyacrylamide gel.

-

Analysis: The presence of a band corresponding to the truncated product indicates an m1G modification. The stoichiometry of the modification can be estimated by comparing the intensity of the paused band to the full-length product band.

-

RNase H-Based Site-Specific Cleavage and Analysis

This method provides a quantitative analysis independent of reverse transcription.

-

Principle: RNase H specifically cleaves the RNA strand of an RNA:DNA hybrid. A chimeric DNA-RNA-DNA oligonucleotide is used to direct cleavage at a specific site. The resulting RNA fragment containing the modification can then be analyzed.

-

Protocol Outline:

-

Hybridization: A chimeric oligonucleotide is hybridized to the target RNA, directing RNase H to cleave at a specific phosphodiester bond.

-

Radiolabeling: The resulting RNA fragment of interest is radiolabeled.

-

Nuclease Digestion: The labeled fragment is completely digested into individual nucleotides using nucleases (e.g., RNase T2).

-

Chromatography: The digested nucleotides are separated by 2D-thin layer chromatography (2D-TLC).

-

Quantification: The spot corresponding to m1G monophosphate is identified and quantified via autoradiography.

-

High-Throughput Sequencing Methods

Transcriptome-wide mapping of m1G has been achieved using methods that leverage either specific chemical treatments or the reverse transcription-blocking nature of the modification.

AlkB-Facilitated RNA-Methylation Sequencing (ARM-Seq)

-

Principle: This method uses the demethylase activity of E. coli AlkB to identify m1G sites. Two libraries are prepared: one from AlkB-treated RNA and one from untreated RNA. Sites that cause RT stops in the untreated library but not in the AlkB-treated library are identified as m1G sites.

-

Protocol Outline:

-

RNA Fragmentation: Total RNA is fragmented.

-

AlkB Treatment: One aliquot of fragmented RNA is treated with AlkB demethylase, while a control aliquot is mock-treated.

-

Library Preparation: Both aliquots are used to prepare cDNA libraries for high-throughput sequencing.

-

Sequencing and Analysis: Libraries are sequenced. The analysis pipeline identifies positions where the RT stop signal is significantly reduced upon AlkB treatment, pinpointing m1G locations.

-

Caption: Experimental workflow for ARM-Seq to map m1G sites.

Conclusion and Future Perspectives

The N1-methylguanosine modification is a fundamentally important feature of the epitranscriptome, with profound effects on RNA structure and translational fidelity. Its role as a biomarker in cancer and its connection to mitochondrial and neurological diseases highlight the clinical relevance of the m1G regulatory machinery. Future research will likely focus on identifying specific m1G reader proteins to fully elucidate the downstream pathways this modification regulates. Furthermore, the structural differences between bacterial TrmD and human Trm5 enzymes present a promising avenue for the development of novel, highly specific antibiotics. A deeper understanding of m1G's role in mRNA and its potential reversibility will continue to open new avenues for both basic research and therapeutic intervention.

References

1-Methylguanosine as a potential tumor marker in biological fluids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Methylguanosine (B33566) (m1G), a modified nucleoside derived from the catabolism of RNA, has emerged as a promising biomarker for the non-invasive detection and monitoring of various malignancies.[1] Altered RNA turnover and modification are characteristic features of cancer, leading to elevated levels of modified nucleosides, including m1G, in biological fluids.[1] This technical guide provides a comprehensive overview of 1-methylguanosine as a potential tumor marker, including its biosynthesis, quantitative levels in cancer patients, detailed experimental protocols for its detection, and its role in cancer-related signaling pathways.

Introduction to 1-Methylguanosine

1-Methylguanosine (m1G) is a post-transcriptionally modified nucleoside, formed by the addition of a methyl group to the nitrogen atom at the first position of the guanine (B1146940) base in an RNA molecule. This modification is most notably found in transfer RNA (tRNA), where it plays a critical role in maintaining translational fidelity and preventing frameshift errors during protein synthesis.[1] The breakdown of RNA, a process often accelerated in cancer cells, releases m1G and other modified nucleosides, which are then excreted in urine.[1] Consequently, the quantification of m1G in biological fluids like urine, serum, and plasma presents a valuable opportunity for a non-invasive liquid biopsy to detect and monitor cancer.

Biosynthesis of 1-Methylguanosine

The formation of 1-methylguanosine is a crucial step in the maturation of tRNA. This modification is catalyzed by specific tRNA methyltransferase enzymes that utilize S-adenosyl methionine (SAM) as the methyl donor. In eukaryotes, the enzyme responsible for this methylation is a homolog of the TRM5 gene. The dysregulation of such tRNA methyltransferases has been observed in various cancers, leading to altered tRNA modification profiles that can promote tumorigenesis.[2]

Quantitative Analysis of 1-Methylguanosine in Biological Fluids

Elevated levels of 1-methylguanosine have been reported in the urine of patients with a variety of cancers, including breast, lung, and colorectal cancer.[1][3] The following table summarizes the quantitative data from a study on urinary 1-methylguanosine levels in colorectal cancer patients.

| Biological Fluid | Cancer Type | Patient Group | n | 1-Methylguanosine Concentration (nmol/µmol creatinine) Mean ± SD | Fold Change vs. Healthy Controls | p-value vs. Healthy Controls | Reference |

| Urine | Colorectal Cancer | Healthy Controls | 60 | 1.83 ± 0.53 | - | - | [3] |

| Intestinal Villous Adenoma | 10 | 2.12 ± 0.61 | 1.16 | >0.05 | [3] | ||

| Colorectal Cancer | 52 | 3.25 ± 1.27 | 1.78 | <0.05 | [3] |

Data from a study on urinary nucleosides in colorectal cancer patients. The levels of m1G were found to be positively correlated with tumor size and Duke's stages of colorectal cancer.[3]

Note: There is a lack of extensive quantitative data for 1-methylguanosine in serum and plasma of cancer patients. Further research is required to establish reference ranges and clinically relevant thresholds in these biofluids.